3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a pyrrolidin-3-ylmethoxy group. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the cyclopropyl and pyrrolidin-3-ylmethoxy substituents. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate dicarbonyl compounds and hydrazine derivatives to form the pyridazine core.
Substitution Reactions: Introduction of the cyclopropyl group via alkylation reactions.
Ether Formation: Coupling of the pyrrolidin-3-ylmethoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazine ring using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides for alkylation reactions, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Reduced pyridazine derivatives.
Substitution Products: Various substituted pyridazines depending on the reagents used.
Scientific Research Applications
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing various biochemical pathways. The cyclopropyl and pyrrolidin-3-ylmethoxy groups may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 3-methyl-6-(thiophen-2-yl)pyridazine and 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone.
Pyrrolidine Derivatives: Compounds such as 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
Uniqueness
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of the cyclopropyl and pyrrolidin-3-ylmethoxy groups with the pyridazine core enhances its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-cyclopropyl-6-(pyrrolidin-3-ylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-10(1)11-3-4-12(15-14-11)16-8-9-5-6-13-7-9/h3-4,9-10,13H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGXTDXNRYZKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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